molecular formula C18H24N2O3 B3004449 3-cyclopentyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide CAS No. 922053-82-5

3-cyclopentyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide

Cat. No. B3004449
CAS RN: 922053-82-5
M. Wt: 316.401
InChI Key: LSSRRVHUFPLQIS-UHFFFAOYSA-N
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Description

This compound is a cyclic hydrocarbon, specifically a cycloalkane . The molecule consists of a cyclopentyl group (a cycloalkane composed of 5 carbon atoms), a propanamide group (a type of amide), and a tetrahydrobenzo[f][1,4]oxazepin-7-yl group. The molecule has a molecular formula of C18H24N2O3 and a molecular weight of 316.401.


Molecular Structure Analysis

The molecule contains a cyclopentyl ring, a propanamide group, and a tetrahydrobenzo[f][1,4]oxazepin-7-yl group. Cycloalkanes like cyclopentane are known to exist as “puckered rings” due to the strain of the carbon-carbon bonds . The tetrahydrobenzo[f][1,4]oxazepin-7-yl group contains a seven-membered ring with one nitrogen atom, one oxygen atom, and a ketone functional group.

properties

IUPAC Name

3-cyclopentyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-20-10-11-23-16-8-7-14(12-15(16)18(20)22)19-17(21)9-6-13-4-2-3-5-13/h7-8,12-13H,2-6,9-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSRRVHUFPLQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopentyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide

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